molecular formula C10H17N3O2 B2795910 (S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate CAS No. 759432-08-1

(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Cat. No.: B2795910
CAS No.: 759432-08-1
M. Wt: 211.265
InChI Key: XQFREXXPLPDFGA-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl chloroformate to protect the amino group, followed by the reaction with an imidazole derivative under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the protection of functional groups, followed by sequential reactions to introduce the imidazole ring and other substituents. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include imidazolone derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific tert-butyl protection and the presence of both amino and imidazole functional groups.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFREXXPLPDFGA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CN=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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